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Compound of Interest

Compound Name: Desmethyl rabeprazole thioether

Cat. No.: B054685

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyl rabeprazole thioether is a significant human metabolite of the proton pump
inhibitor rabeprazole. A thorough chemical characterization of this compound is crucial for
comprehensive pharmacokinetic and metabolic studies, as well as for impurity profiling in the
manufacturing of rabeprazole. This guide provides a detailed overview of the physicochemical
properties, spectroscopic data, and chromatographic analysis of desmethyl rabeprazole
thioether. It includes detailed experimental protocols for key analytical techniques and visual
diagrams to elucidate metabolic pathways and analytical workflows, serving as a valuable
resource for researchers in the pharmaceutical sciences.

Physicochemical Properties

Desmethyl rabeprazole thioether, with the IUPAC name 3-[2-(1H-benzimidazol-2-
ylsulfanylmethyl)-3-methylpyridin-4-ylJoxypropan-1-ol, is a derivative of rabeprazole where the
methoxy group on the propoxy side chain is replaced by a hydroxyl group, and the sulfinyl
group is reduced to a thioether.
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Property Value Source

Molecular Formula C17H19N302S --INVALID-LINK--
Molecular Weight 329.42 g/mol --INVALID-LINK--
Exact Mass 329.11979803 Da --INVALID-LINK--
CAS Number 117976-91-7 --INVALID-LINK--
XLogP3 2.8 --INVALID-LINK--
Polar Surface Area 96.3 A2 --INVALID-LINK--

Metabolic Pathway of Rabeprazole to Desmethyl
Rabeprazole Thioether

Rabeprazole undergoes extensive metabolism in the liver. One of the major metabolic
pathways involves a non-enzymatic reduction to rabeprazole thioether. Subsequently,
rabeprazole thioether is metabolized to desmethyl rabeprazole thioether primarily through O-
desmethylation. This reaction is catalyzed by cytochrome P450 enzymes, specifically
CYP2C19 and CYP2D6.[1]

O-desmethylation
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Figure 1: Metabolic pathway of rabeprazole to desmethyl rabeprazole thioether.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of desmethyl rabeprazole
thioether.

1H-NMR (600 MHz, DMSO-ds) & (ppm): 8.23 (1H, d, J = 5.6 Hz), 7.45 (2H, dd, J1 = 5.8, J2 = 3.2
Hz), 7.11 (2H, dd, J1 = 5.9, J2 = 3.1 Hz), 6.95 (1H, d, J = 5.6 Hz), 4.69 (2H, s), 4.12 (2H, t, J =
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6.2 Hz), 3.58 (2H, t, J = 6.2 Hz), 2.21 (3H, s), 1.87-1.91 (2H, m).

13C-NMR (150 MHz, DMSO-ds) & (ppm): 163.27, 155.16, 150.90, 148.24, 121.73, 120.20,
106.78, 65.50, 57.56, 36.74, 32.31, 10.88.

1H-NMR Data 13C-NMR Data
Chemical Shift (ppm) Assignment
8.23 Aromatic CH
7.45 Aromatic CH
7.11 Aromatic CH
6.95 Aromatic CH
4.69 -S-CH2-
4.12 -O-CHa-
3.58 -CH2-OH
2.21 -CHs
1.87-1.91 -CH2-

Mass Spectrometry (MS)

Mass spectrometry is employed for the determination of the molecular weight and
fragmentation pattern of desmethyl rabeprazole thioether.
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Parameter

Value

lonization Mode

Electrospray lonization (ESI), Positive

Precursor lon [M+H]*

m/z 330.1271

Major Fragment lons

While a detailed public fragmentation spectrum
is not readily available, the primary
fragmentation is expected to involve the
cleavage of the thioether bond, resulting in
fragments corresponding to the benzimidazole

and the substituted pyridine moieties.

Infrared (IR) Spectroscopy

While a specific IR spectrum for desmethyl rabeprazole thioether is not widely published, the

expected characteristic absorption bands can be inferred from the structure of the molecule

and data from related compounds. The spectrum of rabeprazole shows a characteristic S=O

stretching band around 1094 cm~1. The absence of this band and the presence of a broad O-H

stretching band would be indicative of desmethyl rabeprazole thioether.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation

and quantification of desmethyl rabeprazole thioether from rabeprazole and other related

substances.

Parameter Condition

Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 pum)
A gradient mixture of an aqueous buffer (e.g.,

Mobile Phase ammonium acetate) and an organic modifier
(e.g., acetonitrile or methanol).

Detection UV at approximately 280-290 nm

Flow Rate Typically 1.0 mL/min

Column Temperature

Ambient or controlled (e.g., 30 °C)
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Experimental Protocols
Synthesis of Desmethyl Rabeprazole Thioether

A specific, detailed protocol for the chemical synthesis of desmethyl rabeprazole thioether is
not readily available in the public domain. However, a general approach can be adapted from
the synthesis of other rabeprazole impurities. This would typically involve the O-demethylation
of rabeprazole thioether. Alternatively, biotransformation using specific microorganisms or
enzymes can be employed. For instance, certain strains of Cunninghamella blakesleeana have
been shown to perform O-demethylation on rabeprazole sulfide.

Purification

Purification of desmethyl rabeprazole thioether can be achieved using preparative HPLC
with a C18 column and a suitable mobile phase gradient of water and acetonitrile or methanol.
The fractions containing the pure compound are collected, and the solvent is removed under
reduced pressure.

LC-MS/MS Analysis

A sensitive and selective LC-MS/MS method is essential for the quantification of desmethyl
rabeprazole thioether in biological matrices.

o Sample Preparation: Protein precipitation of plasma samples with a suitable organic solvent
(e.g., acetonitrile or methanol) followed by centrifugation. The supernatant is then diluted and
injected into the LC-MS/MS system.

o Chromatographic Conditions: A C18 column with a gradient elution using a mobile phase
consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic
component (e.g., acetonitrile).

o Mass Spectrometric Detection: Electrospray ionization in positive ion mode (ESI+). The
transitions for multiple reaction monitoring (MRM) would be selected based on the precursor
ion (m/z 330.1) and its characteristic product ions.

Analytical Workflow
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The following diagram illustrates a typical workflow for the chemical characterization of
desmethyl rabeprazole thioether.
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Figure 2: General analytical workflow for the characterization of desmethyl rabeprazole
thioether.

Conclusion

The chemical characterization of desmethyl rabeprazole thioether is a multifaceted process

requiring a combination of spectroscopic and chromatographic techniques. This guide provides
a foundational understanding of its properties and the analytical methodologies required for its
comprehensive analysis. The presented data and protocols are intended to support
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researchers and scientists in their drug development and metabolic investigation efforts related
to rabeprazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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